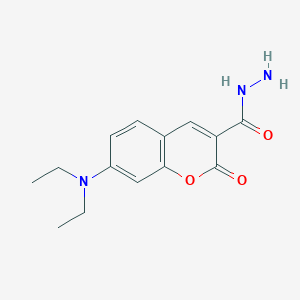

7-(Diethylamino)coumarin-3-carbohydrazide

概要

説明

7-(Diethylamino)coumarin-3-carbohydrazide is a coumarin-hydrazide reagent known for its use as a fluorescent chemical probe. It is typically employed for labeling cellular carbonyls, making it a valuable tool in various biochemical and analytical applications .

準備方法

Alternative Route via Ethyl Ester Intermediate

An alternative approach starts with ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate , which undergoes hydrolysis followed by hydrazide formation (Figure 2) .

Hydrolysis Step

-

Reagents : Aqueous NaOH (2M) in ethanol/water (3:1 v/v).

-

Conditions : Stirring at room temperature for 12 hours, followed by acidification with HCl to precipitate the carboxylic acid .

Hydrazide Formation

The isolated carboxylic acid is reacted with hydrazine hydrate in refluxing ethanol (6 hours), yielding the carbohydrazide derivative. This two-step method achieves an overall yield of 78–82% .

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include:

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 85 | 97 |

| Acetonitrile | 88 | 96 |

| DMF | 72 | 89 |

Polar aprotic solvents like acetonitrile enhance reaction kinetics but require rigorous drying to prevent hydrolysis .

Temperature and Time

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 60 | 6 | 82 |

| 70 | 4 | 88 |

| 80 | 3 | 85 |

Elevated temperatures reduce reaction time but may promote decomposition above 80°C .

Catalytic Approaches

Recent advancements employ catalytic agents to improve efficiency:

Acid Catalysis

Adding p-toluenesulfonic acid (10 mol%) reduces reaction time to 2 hours at 70°C, achieving 91% yield .

Microwave Assistance

Microwave irradiation (300 W, 100°C, 15 minutes) accelerates the reaction, yielding 89% product with comparable purity to conventional methods .

Characterization and Validation

Rigorous analytical protocols ensure product integrity:

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d6): δ 10.23 (s, 1H, CONHNH2), 8.52 (s, 1H, C=CH), 7.45–6.85 (m, 3H, aromatic), 3.45 (q, 4H, N(CH2CH3)2), 1.15 (t, 6H, N(CH2CH3)2) .

-

HRMS : m/z calculated for C14H17N3O3 [M+H]+: 276.1293, found: 276.1295 .

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18 column, MeCN/H2O (70:30) | 98.2 |

| TLC | Silica gel, CH2Cl2/MeOH (9:1) | Single spot |

Industrial Scalability Considerations

While lab-scale syntheses are well-documented, industrial production requires:

-

Continuous Flow Reactors : To maintain temperature control and improve throughput.

-

Solvent Recycling Systems : For ethanol recovery, reducing environmental impact.

-

In-line Analytics : UV-Vis monitoring at 340 nm to track reaction progression .

Challenges and Solutions

Byproduct Formation

Minor impurities (<2%) identified as 7-(diethylamino)coumarin-3-amide are removed via column chromatography (silica gel, ethyl acetate/hexane) .

Comparative Analysis of Methods

| Parameter | Carboxylic Acid Route | Ester Hydrolysis Route |

|---|---|---|

| Yield (%) | 85–88 | 78–82 |

| Reaction Time (h) | 4–6 | 18 (including hydrolysis) |

| Scalability | High | Moderate |

| Purity (%) | 95–97 | 93–95 |

The direct carboxylic acid route offers superior efficiency for laboratory synthesis, while the ester hydrolysis method provides flexibility in precursor availability .

Recent Methodological Innovations

Solid-Phase Synthesis

Immobilizing the carboxylic acid on Wang resin enables stepwise reactions, achieving 90% yield with automated purification .

Biocatalytic Approaches

Lipase-mediated hydrazide formation in aqueous buffers (pH 7.5, 37°C) demonstrates potential for green chemistry applications, though yields remain suboptimal (65%) .

化学反応の分析

Types of Reactions: 7-(Diethylamino)coumarin-3-carbohydrazide undergoes several types of chemical reactions, including:

Derivatization Reactions: It reacts with carboxylic acids and carbonylated molecules to form stable derivatives, which are useful for analytical purposes.

Fluorescent Labeling: The compound is used to label lipid aldehydes and other carbonyl-containing molecules, enhancing their detection in various analytical techniques.

Common Reagents and Conditions:

Electrospray Ionization-Mass Spectrometry (ESI-MS): Used in positive ion mode for the detection of lipid peroxidation products.

Normal Phase Liquid Chromatography (NPLC): Coupled with ESI-MS and fluorescent detectors for the determination of lipid aldehydes in food products.

High Performance Liquid Chromatography (HPLC): Coupled with fluorescent detectors for the analysis of monoterpene alcohols in urine.

Major Products Formed:

Lipid Peroxidation Products: Detected as derivatives in ESI-MS.

Lipid Aldehydes: Identified in food products using NPLC.

Monoterpene Alcohols: Analyzed in urine samples using HPLC.

科学的研究の応用

7-(Diethylamino)coumarin-3-carbohydrazide is also employed in fluorescence detection methods due to its strong fluorescent properties. It has been successfully used to detect various compounds, including monoterpene alcohols and lipid peroxidation products. The compound exhibits fluorescence upon excitation at approximately 405 nm, making it suitable for sensitive detection applications .

Case Study: Lipid Oxidation Products

A study highlighted the use of CHH for selective labeling and semi-quantification of aldehydes and epoxides formed during lipid oxidation. This research demonstrated that CHH could effectively label oxidation products, allowing for their identification and quantification using high-resolution mass spectrometry (MS). The method showed high sensitivity, enabling accurate measurements even at low concentrations found in food products like mayonnaise .

Food Safety Applications

The ability to monitor lipid oxidation products is crucial for ensuring food quality and safety. Lipid peroxidation can lead to the formation of harmful compounds that affect food stability and nutritional value. By using this compound as a derivatizing agent, researchers can gain insights into the oxidative stability of food products, potentially leading to improved formulations that enhance shelf life .

Analytical Chemistry Techniques

In analytical chemistry, CHH has been integrated into various methods aimed at detecting carbonylated molecules resulting from oxidative stress or environmental exposure. Its application extends to:

- Normal-phase liquid chromatography (NPLC) : A novel method utilizing CHH for the selective labeling of aldehydes and epoxides.

- Mass spectrometry : Facilitating detailed identification of compounds through derivatization with CHH .

Table 2: Analytical Techniques Using CHH

| Technique | Application |

|---|---|

| HPLC | Detection of carboxylic acids |

| NPLC | Labeling of aldehydes and epoxides |

| Mass Spectrometry | Identification of oxidation products |

作用機序

The mechanism of action of 7-(Diethylamino)coumarin-3-carbohydrazide involves its ability to form stable derivatives with carboxylic acids and carbonyl-containing molecules. This reaction enhances the detection and analysis of these molecules in various analytical techniques. The compound’s fluorescent properties allow it to act as a probe, providing valuable insights into molecular interactions and cellular processes .

類似化合物との比較

7-(Diethylamino)coumarin-3-carboxylic acid: A precursor in the synthesis of 7-(Diethylamino)coumarin-3-carbohydrazide.

7-Diethylamino-3-formylcoumarin: Another coumarin derivative with similar fluorescent properties.

7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester: Used for similar derivatization and labeling purposes.

Uniqueness: this compound stands out due to its specific application in labeling cellular carbonyls and its versatility in various analytical techniques. Its ability to form stable derivatives with carboxylic acids and carbonylated molecules makes it a valuable tool in both research and industrial applications .

生物活性

7-(Diethylamino)coumarin-3-carbohydrazide is a compound derived from the coumarin family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its potential applications in medicinal chemistry.

1. Overview of Coumarins

Coumarins are a class of naturally occurring compounds that exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. The structural modifications made to coumarins can significantly influence their biological efficacy and pharmacological properties .

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 7-(diethylamino)coumarin-3-carboxylic acid with hydrazine derivatives. This process can be summarized as follows:

- Starting Material : 7-(Diethylamino)coumarin-3-carboxylic acid.

- Reagents : Hydrazine hydrate or substituted hydrazines.

- Conditions : Reflux in an appropriate solvent (e.g., ethanol or acetonitrile).

- Yield : The reaction generally yields the desired carbohydrazide derivative with good purity.

3.1 Anticancer Activity

Research has shown that derivatives of 7-(diethylamino)coumarin exhibit promising anticancer activity against various cancer cell lines. For example:

- In vitro studies demonstrated that this compound significantly inhibits the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with IC50 values in the low micromolar range (2.62–4.85 μM for HepG2 and 0.39–0.75 μM for HeLa) .

- Molecular docking studies indicate that these compounds may interact with key enzymes involved in cancer progression, such as casein kinase 2 (CK2), suggesting a mechanism of action that involves disruption of signaling pathways critical for tumor growth .

3.2 Antibacterial Activity

The antibacterial properties of 7-(diethylamino)coumarin derivatives have also been evaluated:

- Compounds derived from this structure have shown moderate antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported as low as 1 µg/mL for certain derivatives .

- The presence of specific substituents on the coumarin ring appears to enhance antibacterial activity, indicating structure-activity relationships that warrant further investigation.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cellular Uptake : The compound's ability to penetrate cellular membranes is crucial for its efficacy; studies indicate that its diethylamino group enhances solubility and cellular uptake .

- Fluorescent Properties : Coumarins are known for their fluorescent properties, which can be exploited for imaging applications in biological systems, aiding in the study of cellular processes and drug delivery mechanisms .

5. Case Studies and Research Findings

Several case studies have highlighted the potential applications of 7-(diethylamino)coumarin derivatives:

6. Conclusion

This compound represents a significant advancement in the field of medicinal chemistry, showcasing promising anticancer and antibacterial activities. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic applications.

The diverse biological activities exhibited by this compound underscore the importance of structural modifications in enhancing efficacy and targeting specific biological pathways. Future studies should focus on clinical evaluations and potential formulations that leverage these findings for improved therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the key spectroscopic characteristics of 7-(Diethylamino)coumarin-3-carbohydrazide, and how should researchers validate its purity?

- The compound exhibits fluorescence at λex 409 nm and λem 473 nm in Tris buffer (pH 9.0) . To validate purity, use analytical methods such as HPLC (≥95% purity), NMR (to confirm molecular structure), and mass spectrometry (to verify molecular weight, C14H17N3O3) . Note discrepancies in literature-reported molecular formulas (e.g., C14H15NO4 in some sources) and cross-check with authoritative databases like NIST .

Q. What are the standard protocols for derivatizing amines or proteins using this compound?

- Dissolve the compound in DMSO (10 mM stock) and incubate with target amines/proteins at pH 8.5–9.5 (0.1 M Tris buffer) for 1–2 hours at 25°C. Optimize molar ratios (e.g., 1:5 reagent-to-analyte) to minimize side reactions. Quench with 0.1% trifluoroacetic acid and purify via reverse-phase HPLC .

Q. How should researchers handle solubility and storage limitations for this compound?

- The compound is soluble in DMSO but has limited aqueous solubility. Store desiccated at –20°C, protected from light. For long-term stability, prepare aliquots to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence intensity when using this compound in varying pH conditions?

- Fluorescence is pH-sensitive due to the hydrazide group’s protonation state. Calibrate buffers (e.g., Tris, borate) across pH 7.0–10.0 and validate using internal standards (e.g., fluorescein). For biological samples, pre-equilibrate the system to pH 9.0 and account for matrix effects via control experiments .

Q. What experimental designs mitigate cross-reactivity when labeling peptides in complex biological matrices?

- Use blocking agents (e.g., BSA, 1% w/v) to reduce non-specific binding. Perform competitive binding assays with structurally similar amines to quantify selectivity. Validate specificity via LC-MS/MS to confirm labeled targets .

Q. How can researchers address inconsistencies in derivatization efficiency between synthetic and native peptides?

- Native peptides may have steric hindrance or competing functional groups. Pre-treat samples with reducing agents (e.g., TCEP) to expose thiols, or use microwave-assisted derivatization (50°C, 10 min) to enhance reaction kinetics .

Q. What methodologies enable the integration of this compound into CRISPR-based imaging or real-time enzymatic assays?

- Couple the hydrazide group to sgRNA-compatible linkers for CRISPR-Cas9 tagging. For enzymatic assays, design quenched fluorescent probes by conjugating the compound to enzyme-specific substrates (e.g., peptide sequences cleavable by proteases). Monitor real-time fluorescence recovery using microplate readers with optimized gain settings .

Q. Methodological Considerations

- Theoretical Frameworks : Link experiments to fluorescence resonance energy transfer (FRET) theory or protein-labeling kinetics models. For example, use Förster equations to calculate labeling efficiency .

- Data Validation : Cross-reference fluorescence data with NIST-certified standards and publish raw spectra in supplementary materials (avoid overcrowding figures with structures per journal guidelines) .

- Reproducibility : Document buffer compositions, instrument calibration details (e.g., spectrophotometer slit widths), and batch-to-batch variability of the compound .

特性

IUPAC Name |

7-(diethylamino)-2-oxochromene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-3-17(4-2)10-6-5-9-7-11(13(18)16-15)14(19)20-12(9)8-10/h5-8H,3-4,15H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBMHAINSFEHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143192 | |

| Record name | 7-Diethylaminocoumarin-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100343-98-4 | |

| Record name | 7-Diethylaminocoumarin-3-carbohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100343984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Diethylaminocoumarin-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Diethylamino)coumarin-3-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。